molecular formula C3H6NO2Se B14798188 -HomoSec-OH

-HomoSec-OH

Katalognummer: B14798188
Molekulargewicht: 167.06 g/mol
InChI-Schlüssel: JOVFBBJNURHRJH-UWTATZPHSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

-HomoSec-OH is a chemical compound that has garnered interest in various scientific fields due to its unique properties and potential applications. It is known for its stability and reactivity, making it a valuable compound in both research and industrial settings.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of -HomoSec-OH typically involves a series of chemical reactions that require precise conditions. One common method involves the reaction of a precursor compound with a specific reagent under controlled temperature and pressure conditions. The reaction is often catalyzed by a specific catalyst to increase the yield and purity of the final product.

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up using large reactors and continuous flow systems. The process involves the same basic chemical reactions as in the laboratory but is optimized for higher efficiency and lower cost. The use of automated systems and advanced monitoring techniques ensures consistent quality and high yield.

Analyse Chemischer Reaktionen

Types of Reactions

-HomoSec-OH undergoes various types of chemical reactions, including:

    Oxidation: In the presence of an oxidizing agent, this compound can be converted into its oxidized form.

    Reduction: It can be reduced back to its original state using a reducing agent.

    Substitution: this compound can participate in substitution reactions where one of its atoms is replaced by another atom or group of atoms.

Common Reagents and Conditions

The reactions involving this compound typically require specific reagents and conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Various halogens and other substituents can be introduced under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound may produce a ketone or aldehyde, while reduction may yield an alcohol.

Wissenschaftliche Forschungsanwendungen

-HomoSec-OH has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in various chemical reactions and as a building block for synthesizing more complex molecules.

    Biology: Researchers use this compound to study its effects on biological systems and its potential as a therapeutic agent.

    Industry: this compound is used in the production of various industrial chemicals and materials.

Wirkmechanismus

The mechanism of action of -HomoSec-OH involves its interaction with specific molecular targets and pathways. It may bind to certain enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Vergleich Mit ähnlichen Verbindungen

-HomoSec-OH can be compared with other similar compounds to highlight its uniqueness:

    Similar Compounds: Compounds such as -HomoSec-OMe and -HomoSec-NH2 share similar structures but differ in their functional groups.

    Uniqueness: this compound is unique due to its specific reactivity and stability, which make it suitable for a wide range of applications.

Eigenschaften

Molekularformel

C3H6NO2Se

Molekulargewicht

167.06 g/mol

InChI

InChI=1S/C3H6NO2Se/c4-2(7)1-3(5)6/h2H,1,4H2,(H,5,6)/t2-/m1/s1

InChI-Schlüssel

JOVFBBJNURHRJH-UWTATZPHSA-N

Isomerische SMILES

C([C@H](N)[Se])C(=O)O

Kanonische SMILES

C(C(N)[Se])C(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.